6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide hydrochloride
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Overview
Description
6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide hydrochloride is a chemical compound with a complex molecular structure It is a derivative of hexahydroquinoline and contains functional groups such as amino, oxo, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide hydrochloride typically involves multiple steps, starting with the formation of the hexahydroquinoline core. One common synthetic route includes the cyclization of a suitable precursor, followed by functional group modifications to introduce the amino and carboxamide groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high temperatures and pressures. The process would be optimized for yield and purity, with rigorous quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Reduction products with different functional groups.
Substitution: Substituted derivatives with various alkyl or aryl groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide hydrochloride may be used to study enzyme inhibition or as a tool in molecular biology experiments.
Medicine: Potential medicinal applications include its use as a precursor for drug development. Its structural features may be exploited to create new therapeutic agents.
Industry: In the chemical industry, this compound can be utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile hydrochloride
6-Ethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Uniqueness: 6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its reactivity and versatility make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
6-amino-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.ClH/c11-6-1-2-8-5(3-6)4-7(9(12)14)10(15)13-8;/h4,6H,1-3,11H2,(H2,12,14)(H,13,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFZIFIBIGVDEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=C(C(=O)N2)C(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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